2,4,5-Trimethylbenzoic acid ethyl ester, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

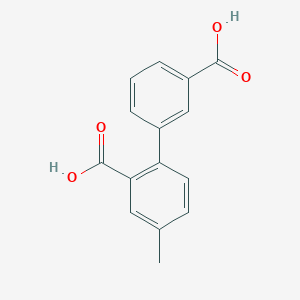

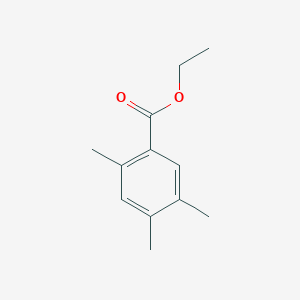

“2,4,5-Trimethylbenzoic acid ethyl ester” is a derivative of benzoic acid. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Molecular Structure Analysis

The molecular formula of “2,4,5-Trimethylbenzoic acid” is C10H12O2 . The structure consists of a benzene ring substituted with three methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Esters, including “2,4,5-Trimethylbenic acid ethyl ester”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

2,4,5-Trimethylbenzoic acid ethyl ester serves as a precursor in the synthesis of complex organic molecules. Its structure allows for the introduction of trimethylbenzene rings into larger organic frameworks, which can be crucial for the development of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of the material, which is beneficial for creating specialized plastics .

Analytical Chemistry

This ester can be utilized as a standard in chromatographic analysis to help identify and quantify similar compounds in mixtures. Its distinct chemical signature allows it to serve as a reference point in gas chromatography and mass spectrometry .

Catalysis

The compound’s carboxyl group can act as a ligand in metal-catalyzed reactions. This application is particularly relevant in the field of catalysis, where it can help in the development of new catalytic systems for industrial chemical processes .

Environmental Science

Researchers can use 2,4,5-Trimethylbenzoic acid ethyl ester to study degradation pathways of aromatic compounds in the environment. Understanding its breakdown can provide insights into the environmental impact and fate of similar chemicals .

Medicinal Chemistry

In medicinal chemistry, the ester can be a starting point for the synthesis of drug candidates. Its trimethylbenzene core is a common motif in molecules with biological activity, and modifying it can lead to new therapeutic agents .

Food and Flavor Industry

The ester may be explored for its potential use in the food and flavor industry. Its chemical structure could contribute to the synthesis of new flavoring agents that mimic natural tastes or fragrances .

Photovoltaic Materials

Lastly, in the field of renewable energy, 2,4,5-Trimethylbenzoic acid ethyl ester can be investigated for its utility in the development of organic photovoltaic materials. Its aromatic structure could play a role in light absorption and conversion efficiency in solar cells .

Wirkmechanismus

Target of Action

This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .

Mode of Action

As an ester, it may undergo hydrolysis in the presence of acids or bases, resulting in the formation of 2,4,5-trimethylbenzoic acid and ethanol This reaction could potentially influence its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by 2,4,5-Trimethylbenzoic acid ethyl ester are not well-known. As a derivative of benzoic acid, it might be involved in similar pathways. Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the metabolism of fatty acids and amino acids . .

Pharmacokinetics

It is known that esters generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

Given its potential to undergo hydrolysis, it might exert effects similar to those of its hydrolysis products, 2,4,5-trimethylbenzoic acid and ethanol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trimethylbenzoic acid ethyl ester. Factors such as pH can affect the rate of its hydrolysis . Additionally, the presence of other substances in the environment, such as enzymes or other chemicals, could potentially interact with this compound and alter its effects.

Safety and Hazards

While specific safety and hazard information for “2,4,5-Trimethylbenzoic acid ethyl ester” was not found, esters in general are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin and eye irritation, and specific precautions should be taken when handling them, including avoiding dust formation, avoiding breathing mist, gas or vapors, and wearing personal protective equipment .

Eigenschaften

IUPAC Name |

ethyl 2,4,5-trimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUIMIOFBASHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033290 |

Source

|

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,5-trimethylbenzoate | |

CAS RN |

86569-86-0 |

Source

|

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)